molecular formula C13H22N2O B1489442 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide CAS No. 1311712-10-3

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide

Cat. No.: B1489442
CAS No.: 1311712-10-3
M. Wt: 222.33 g/mol
InChI Key: XBIRKIVJDHTDAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives like MIHCA involves various methods. For instance, the Corey-Chaykovsky Reaction and Simmons-Smith Reaction are common methods for synthesizing cyclopropanes . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . The specific synthesis process for MIHCA is not available in the search results.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Cyclopropane Derivatives : Research on the synthesis of cyclopropane derivatives, like the work by Hartmann et al. (1994), focuses on their potential as inhibitors of mycolic acid biosynthesis, important for the treatment of mycobacterial infections. These studies indicate the versatility of cyclopropane compounds in medicinal chemistry and drug development (Hartmann et al., 1994).

  • Crystal Structure Analysis : The study by Cativiela et al. (1995) on the crystal structure of cyclopropane derivatives reveals insights into their molecular configurations, which are crucial for understanding their reactivity and interaction with biological targets (Cativiela et al., 1995).

  • Cyclopropanation in Organic Synthesis : Research by Tomilov et al. (1985) explores cyclopropanation reactions, demonstrating the utility of cyclopropane derivatives in synthesizing complex organic molecules, highlighting their significance in organic synthesis and the creation of novel compounds with potential applications in various industries (Tomilov et al., 1985).

Material Science and Polymer Chemistry

  • Polymerization of Cyclic Monomers : The work by Moszner et al. (2003) on the polymerization of cyclic monomers, including cyclopropane derivatives, contributes to the development of new polymeric materials with unique properties, such as high glass transition temperatures, indicating the role of cyclopropane structures in advancing material science (Moszner et al., 2003).

Biochemical and Pharmacological Research

  • Antiproliferative Activity : A study by Lu et al. (2021) synthesizes a cyclopropane-1-carboxamide derivative demonstrating significant antiproliferative activity against cancer cell lines. This illustrates the potential of cyclopropane derivatives in the development of new anticancer agents (Lu et al., 2021).

Properties

IUPAC Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-9-8-10(9)13(16)14-11-5-7-15-6-3-2-4-12(11)15/h9-12H,2-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIRKIVJDHTDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2CCN3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
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2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
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2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
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2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
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2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
Reactant of Route 6
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide

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